(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane
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Overview
Description
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane is a chiral epoxide compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring an epoxy group and a benzyloxycarbonyl-protected amino group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chiral amino alcohol.
Epoxidation: The amino alcohol undergoes epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and amino groups.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of enzyme activity or the alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane: Unique due to its specific chiral configuration and functional groups.
(2S,3R)-1,2-Epoxy-3-(benzyloxycarbonyl-amino)-4-phenylbutane: A diastereomer with different stereochemistry.
(2R,3S)-1,2-Epoxy-3-(acetylamino)-4-phenylbutane: Similar structure but with an acetyl-protected amino group instead of benzyloxycarbonyl.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both an epoxy group and a benzyloxycarbonyl-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
benzyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(22-12-15-9-5-2-6-10-15)19-16(17-13-21-17)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20)/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMMNMFHRIMJD-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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